Tralomethrin

Description

Tralomethrin is a pyrethroid insecticide. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. Insects with certain mutations in their sodium channel gene may be resistant to pyrethroid insecticides. (L811, L708)

RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Properties

Key on ui mechanism of action |

Deltamethrin is a potent type II pyrethroid insecticide which can modify sodium channel gating kinetics in nerve membranes. The actions of another type II pyrethroid, tralomethrin to modify sodium channel kinetics have been ascribed to deltamethrin, to which tralomethrin is known to be converted under certain experimental conditions. The objective of this study was to determine if tralomethrin was intrinsically active in modifying the nerve membrane sodium channel, the major target site of pyrethroids. Experiments were performed using the squid giant axon under voltage-clamp conditions. In axons treated with either pyrethroid, a large sodium tail current was generated upon repolarization from a depolarized level and decayed slowly with a dual exponential time course. The fast time constant for tralomethrin was 165 +/- 110 msec and the slow time constant was 3793 +/- 802 msec. For deltamethrin the time constants were significantly shorter, the fast time constant being 34 +/- 6 msec and the slow time constant being 835 +/- 282 msec. The cumulative dose-response relation of tralomethrin revealed two binding sites with apparent dissociation constants of 0.06 and 5 uM. Deltamethrin appeared to bind to only one site with an apparent dissociation constant of 0.25 uM. It is clear that there are large differences in the gating kinetics of the sodium channels modified by tralomethrin and deltamethrin which are incompatible with the idea that tralomethrin is active only after conversion to deltamethrin. The differences in sodium channel gating kinetics after modification by tralomethrin versus deltamethrin indicate that tralomethrin is intrinsically active in modifying the nerve membrane sodium channels. Mode of action of pyrethrum and related cmpd has been studied more in insects and in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons and, at least in invertebrates and lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways and in many details, the mode of action of pyrethrin and pyrethroids resembles that of DDT. Esterases and mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, and other factors. /Pyrethroids/ The mode of action of pyrethroids in mammals is the same as in insects, disruption of the voltage-gated sodium channels. Pyrethroids bind to the alpha subunit of the sodium channel and slow the activation (opening), as well as the rate of inactivation (closing) of the sodium channel, leading to a stable hyperexcitable state. Sodium channels then open at more hyperpolarized potentials, and are held open longer, allowing more sodium ions to cross and depolarize the neuronal membrane ... Type II compounds hold the channels open for such long periods that the membrane potential ultimately becomes depolarized to the point at which generation of action potential is not possible (depolarization-dependent block). /Pyrethroid/ |

|---|---|

CAS No. |

66841-25-6 |

Molecular Formula |

C22H19Br4NO3 |

Molecular Weight |

665.0 g/mol |

IUPAC Name |

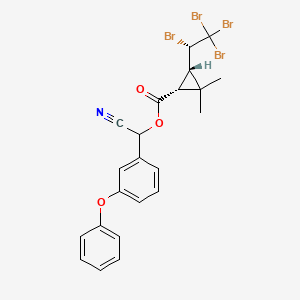

cis-[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1 |

InChI Key |

YWSCPYYRJXKUDB-KAKFPZCNSA-N |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |

Appearance |

Solid powder |

Color/Form |

Orange-yellow solid Yellow to beige, resinous solid (tech) |

density |

1.70 at 20 °C |

flash_point |

26 °C |

melting_point |

138-148 °C |

Other CAS No. |

1375081-91-6 66841-25-6 |

physical_description |

Yellow-orange solid; [HSDB] White or beige powder; [MSDSonline] |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. Stable for 6 months at 50 °C. Acidic media reduce hydrolysis and epimerization. |

solubility |

In water, 0.8 mg/L In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

tralomethrin tralomethrin, (1R-(1alpha(R*),3alpha(R*)))-isomer tralomethrin, (1R-(1alpha(R*),3alpha(S*)))-isome |

vapor_pressure |

3.6X10-11 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Tralomethrin

Introduction

Tralomethrin is a synthetic pyrethroid insecticide, an organobromine compound, and a nitrile ester.[1] It is characterized by its potent insecticidal properties, functioning as a neurotoxin that targets the voltage-gated sodium channels of insects.[2] This guide provides a comprehensive overview of the chemical and physical properties of Tralomethrin, its toxicological profile, mechanism of action, and relevant experimental methodologies for its analysis. The information is intended for researchers, scientists, and professionals in drug development and pesticide science.

Chemical and Physical Properties

Tralomethrin is a yellow-orange to beige, resinous solid at room temperature.[1] It is a complex molecule with multiple stereocenters, leading to the existence of various stereoisomers.[3] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₉Br₄NO₃ | [1] |

| Molecular Weight | 665.01 g/mol | [4][5] |

| CAS Number | 66841-25-6 | [1] |

| Appearance | Yellow-orange to beige solid | [1] |

| Melting Point | 138-148 °C | [1] |

| Boiling Point | 594 °C (decomposes) | [2] |

| Density | 1.70 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg at 25 °C | [1] |

| Water Solubility | 0.8 mg/L | [1] |

| Solubility in Organic Solvents | >1000 g/L in acetone, dichloromethane, toluene, xylene | [1] |

| Octanol-Water Partition Coefficient (log Kow) | Approximately 5 at 25 °C | [1] |

| Stability | Stable under recommended storage; labile to base; acidic media reduce hydrolysis. Decomposes in sunlight. | [1] |

Toxicological Profile

Tralomethrin exhibits toxicity through oral, dermal, and inhalation routes of exposure. It is classified as a neurotoxin.[1] The following table summarizes the acute toxicity data for Tralomethrin.

| Toxicity Metric | Species | Value | Source(s) |

| Acute Oral LD₅₀ | Rat (male) | 99 - 1250 mg/kg | [1][3][6] |

| Acute Oral LD₅₀ | Rat (female) | 1070 mg/kg | [1] |

| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [3][6] |

| Acute Inhalation LC₅₀ (4h) | Rat | 0.286 - 0.4 mg/L | [1][3][6] |

| Aquatic Toxicity (Acute LC₅₀) | Daphnia magna | 0.15 µg/L | [1] |

| Aquatic Toxicity (Acute LC₅₀) | Freshwater Fish | 0.4225 µg/L | [7] |

| Honey Bee Acute Contact LD₅₀ | Apis mellifera | 0.129 µ g/bee | [8] |

Mechanism of Action

The primary mechanism of action of Tralomethrin involves the disruption of nerve function by modifying the gating kinetics of voltage-gated sodium channels.[2] Pyrethroids bind to the sodium channel, prolonging the open state of the channel and leading to a persistent influx of sodium ions.[1][2] This sustained depolarization results in hyperexcitability of the nerve, leading to tremors, paralysis, and ultimately, the death of the insect.[4] While it has been suggested that the toxic effects of Tralomethrin are due to its conversion to deltamethrin, studies have shown that Tralomethrin is intrinsically active and modifies sodium channel kinetics differently than deltamethrin.[1][2]

Degradation of Tralomethrin

Tralomethrin is known to degrade into the related pyrethroid, deltamethrin, through a process of debromination.[9][10] This conversion can occur under various conditions, including exposure to sunlight and within biological systems.[11] The transformation is also notably observed in the heated injector port of a gas chromatograph, which has implications for its analytical determination.[9][10]

Experimental Protocols

The analysis of Tralomethrin in various matrices such as food, water, and soil is crucial for regulatory and research purposes.[9][12][13] The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9][10][12]

Challenges in Gas Chromatographic Analysis

A significant challenge in the analysis of Tralomethrin is its thermal instability.[4] When subjected to the high temperatures of a GC injector port, Tralomethrin readily undergoes debromination to form deltamethrin.[9][10] This transformation makes it impossible to distinguish between the two compounds using conventional GC methods, as both will produce a peak corresponding to deltamethrin.[9]

Recommended Analytical Approach: High-Performance Liquid Chromatography

HPLC is the preferred method for the specific determination and quantification of Tralomethrin, as it allows for the separation of Tralomethrin from deltamethrin and other related compounds at ambient temperatures.[9][12][13]

A general experimental workflow for the analysis of Tralomethrin in an environmental sample is outlined below.

1. Sample Preparation:

-

Extraction: The sample (e.g., soil, water, or homogenized plant tissue) is extracted with an appropriate organic solvent, such as acetone or a hexane/dichloromethane mixture.[5][14]

-

Partitioning: For aqueous samples, a liquid-liquid extraction with a non-polar solvent like n-hexane is performed to transfer Tralomethrin into the organic phase.[14]

-

Clean-up: The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil or synthetic magnesium silicate) to remove interfering substances.[14][15]

-

Concentration: The cleaned-up extract is concentrated to a small volume under a stream of nitrogen or using a rotary evaporator.[14]

-

Reconstitution: The residue is redissolved in a suitable solvent for HPLC analysis, typically the mobile phase.[14]

2. HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV or radiometric detector is used.[12][13]

-

Column: A silica or reverse-phase C18 column is typically employed.[12][13]

-

Mobile Phase: A gradient or isocratic elution with a mixture of solvents like hexane and dioxane for normal-phase or acetonitrile and water for reverse-phase chromatography is used.[12][13]

-

Detection: Tralomethrin is detected based on its UV absorbance or, if radiolabeled, by radiometric detection.[12][13]

-

Quantification: The concentration of Tralomethrin is determined by comparing the peak area of the sample to that of a calibration curve prepared from certified reference standards.[14]

Conclusion

Tralomethrin is a potent pyrethroid insecticide with a well-defined mechanism of action on the nervous system of insects. Its chemical and physical properties, particularly its low water solubility and high lipophilicity, govern its environmental fate and toxicological profile. The thermal lability of Tralomethrin presents a significant analytical challenge, making HPLC the preferred method for its accurate determination. This guide provides foundational technical information for researchers and scientists working with this compound.

References

- 1. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Activity of tralomethrin to modify the nerve membrane sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tralomethrin (Ref: OMS 3048) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. lgcstandards.com [lgcstandards.com]

- 7. epa.gov [epa.gov]

- 8. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 9. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Specific determination of deltamethrin and tralomethrin by preparative HPLC and GC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Simultaneous determination of tralomethrin, deltamethrin, and related compounds of HPLC with radiometric detection [agris.fao.org]

- 14. mhlw.go.jp [mhlw.go.jp]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

Stereoisomerism and chiral forms of Tralomethrin

An In-depth Technical Guide on the Stereoisomerism and Chiral Forms of Tralomethrin

Introduction

Tralomethrin is a potent synthetic pyrethroid insecticide, valued for its high efficacy against a broad spectrum of insect pests.[1] As with many pyrethroids, the biological activity of tralomethrin is intrinsically linked to its stereochemistry. The presence of multiple chiral centers in its molecular structure gives rise to a number of stereoisomers, each with potentially distinct toxicological and metabolic profiles.[2][3][4] This guide provides a comprehensive technical overview of the stereoisomerism of tralomethrin, intended for researchers, scientists, and professionals in drug development and pesticide science.

Pyrethroids are chiral compounds due to the presence of one to three asymmetric carbon atoms, which can result in several pairs of diastereomers and enantiomers.[3][4] Stereoisomers share the same molecular formula but differ in the three-dimensional arrangement of their atoms.[3] This seemingly subtle difference can lead to significant variations in biological activity, as enzymes and receptors in target organisms are often stereoselective.[3][4][5]

Molecular Structure and Chiral Centers

Tralomethrin is a carboxylic ester formed from (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid and (2S)-hydroxy(3-phenoxyphenyl)acetonitrile.[6] The structure of tralomethrin contains three chiral centers, which would theoretically result in eight possible stereoisomers (2³). These chiral centers are:

-

C1 and C3 on the cyclopropane ring: The substitution pattern on the cyclopropane ring gives rise to geometric (cis/trans) and optical (R/S) isomerism.[3][7]

-

The α-carbon of the alcohol moiety: The carbon atom bonded to the cyano group is also a chiral center.[7]

The IUPAC name for a specific active isomer of tralomethrin is (1R,3S)-2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)-1-cyclopropanecarboxylic acid [(S)-cyano-[3-(phenoxy)phenyl]methyl] ester.[1]

Below is a diagram illustrating the relationship between the different types of stereoisomers that can arise from a molecule with multiple chiral centers like tralomethrin.

Biological Activity of Stereoisomers

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry.[8] Typically, only one or a few of the possible stereoisomers exhibit high potency, while the others are significantly less active or even inactive.[8][9] This stereoselectivity arises from the specific interactions between the insecticide molecule and its target site, the voltage-gated sodium channels in the nervous system of insects.[1]

It is also important to consider the differential toxicity of stereoisomers to non-target organisms. Studies on other pyrethroids have demonstrated enantioselectivity in their aquatic toxicity, highlighting the need to evaluate the ecological impact of individual isomers.[9]

Table 1: Stereoselectivity in the Aquatic Toxicity of Related Pyrethroids

| Compound | Organism | Active Isomer(s) | Relative Potency |

| cis-Bifenthrin | Ceriodaphnia dubia | 1R-cis | 15-38 times more active than 1S-cis |

| trans-Permethrin | Ceriodaphnia dubia | 1R-trans | Substantially more toxic than 1S-trans |

| Cypermethrin | Daphnia magna | 1R-cis-αS, 1R-trans-αS | Contribute almost all toxicity |

| Cyfluthrin | Daphnia magna | 1R-cis-αS, 1R-trans-αS | Contribute almost all toxicity |

Source: Data compiled from a study on the aquatic toxicity of synthetic pyrethroid enantiomers.[9]

Experimental Protocols

Separation and Analysis of Stereoisomers

The separation and quantification of tralomethrin stereoisomers are critical for research, quality control, and regulatory purposes. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers and diastereomers of pyrethroids.[9][10][11]

4.1.1 HPLC Method for Pyrethroid Stereoisomer Separation

-

Instrumentation: A standard HPLC system equipped with a UV or circular dichroism detector.

-

Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[11] For example, Chiralpak AD, Chiralpak AS, Chiralcel OD, and Chiralcel OJ columns have been used for the separation of pyrethroid enantiomers.[10] For permethrin, a related pyrethroid, coupling CHIRALPAK® IG and CHIRALPAK® IJ columns has achieved baseline resolution of all four stereoisomers.[12]

-

Mobile Phase: A normal-phase mobile phase, typically consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol, is commonly used.[10][13] The addition of a small amount of an amine, such as diethylamine (DEA), can improve peak shape.[12]

-

Detection: UV detection at a wavelength of around 236 nm or 280 nm is suitable for pyrethroids.[10][12]

-

Temperature: Separations are often performed at controlled, lower temperatures (e.g., 20°C) to enhance resolution.[10]

It is important to note that gas chromatography (GC) is generally not suitable for the analysis of tralomethrin as it can be thermally unstable and degrade to deltamethrin in the hot injector port.[6][14] Liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify deltamethrin and the diastereoisomers of tralomethrin.[14]

The following diagram illustrates a typical workflow for the chiral separation and analysis of tralomethrin.

Stereoselective Synthesis

The synthesis of specific, biologically active stereoisomers is a key goal in the development of modern pesticides to reduce the environmental load of inactive isomers.[7] The synthesis of pyrethroids with the desired stereochemistry often involves the use of chiral starting materials or asymmetric synthesis techniques.[15][16][17] For instance, the synthesis of novel pyrethroids has been achieved through ring-opening reactions of commercially available chiral propylene oxides.[15][16][17]

Physicochemical Properties

Diastereomers, such as the cis and trans isomers of pyrethroids, have different physical properties, including melting points, boiling points, and solubilities.[3][4] Enantiomers, on the other hand, have identical physical properties in a non-chiral environment, with the exception of their ability to rotate the plane of polarized light in opposite directions.[3][4]

Table 2: General Physicochemical Properties of Tralomethrin

| Property | Value |

| Chemical Formula | C₂₂H₁₉Br₄NO₃ |

| Molar Mass | 665.014 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.70 g/cm³ at 20 °C |

| Melting Point | 138 to 148 °C |

Source: Data from Wikipedia.[1] Note that these properties are for the technical mixture and may vary for individual stereoisomers.

Conclusion

The stereochemistry of tralomethrin is a critical determinant of its insecticidal activity. The presence of multiple chiral centers results in a number of stereoisomers, with biological efficacy likely residing in only a select few. A thorough understanding of the properties and activities of each stereoisomer is essential for optimizing its use, assessing its environmental impact, and complying with regulatory standards. Advanced analytical techniques, particularly chiral HPLC, are indispensable tools for the separation and quantification of tralomethrin's chiral forms. Future research should focus on elucidating the specific biological activities and environmental fate of each individual stereoisomer to promote the development of more selective and environmentally benign crop protection agents.

References

- 1. Tralomethrin - Wikipedia [en.wikipedia.org]

- 2. Tralomethrin (Ref: OMS 3048) [sitem.herts.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 9. Separation and aquatic toxicity of enantiomers of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and aquatic toxicity of enantiomers of the pyrethroid insecticide lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chiraltech.com [chiraltech.com]

- 13. Stereo and enantioselective separation and identification of synthetic pyrethroids, and photolytical isomerization analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopr… [ouci.dntb.gov.ua]

The Neurotoxicology of Tralomethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralomethrin, a Type II synthetic pyrethroid insecticide, exerts its potent neurotoxic effects primarily by modifying the gating kinetics of voltage-gated sodium channels in nerve membranes. This action leads to prolonged channel opening, membrane depolarization, and subsequent hyperexcitation of the nervous system. This technical guide provides an in-depth analysis of the neurotoxic mechanisms of tralomethrin, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While tralomethrin is known to be converted to the potent pyrethroid deltamethrin, evidence indicates that tralomethrin possesses intrinsic activity at the sodium channel.[1] Its neurotoxicity also extends to the disruption of neurodevelopment and locomotor function, as demonstrated in zebrafish models.[2] Furthermore, as a Type II pyrethroid, its toxicological profile shares characteristics with deltamethrin, including the induction of oxidative stress and potential modulation of other ion channels and signaling pathways. This guide aims to serve as a comprehensive resource for professionals engaged in neurotoxicology research and the development of therapeutic interventions.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary molecular target of tralomethrin is the voltage-gated sodium channel (VGSC) on neuronal membranes. Unlike natural pyrethrins, which cause repetitive firing of neurons, Type II pyrethroids like tralomethrin induce a long-lasting prolongation of the sodium current, leading to a persistent depolarization of the nerve membrane and a complete block of action potential generation.[3]

A key study utilizing voltage-clamp techniques on squid giant axons demonstrated that tralomethrin is intrinsically active and not solely a prodrug for deltamethrin.[1] The study revealed significant differences in the kinetics of sodium channels modified by tralomethrin compared to deltamethrin.[1]

Quantitative Data on Sodium Channel Modification

| Parameter | Tralomethrin | Deltamethrin | Reference |

| Apparent Dissociation Constants (Kd) | Site 1: 0.06 µM, Site 2: 5 µM | 0.25 µM | [1] |

| Sodium Tail Current Decay (Fast Time Constant) | 165 +/- 110 msec | 34 +/- 6 msec | [1] |

| Sodium Tail Current Decay (Slow Time Constant) | 3793 +/- 802 msec | 835 +/- 282 msec | [1] |

Experimental Protocols

Voltage-Clamp Electrophysiology in Squid Giant Axon

This protocol is based on the methodology used to determine the intrinsic activity of tralomethrin on nerve membrane sodium channels.[1]

Objective: To measure the effect of tralomethrin on the gating kinetics of voltage-gated sodium channels.

Materials:

-

Squid (e.g., Loligo pealei)

-

Artificial seawater (ASW)

-

Internal perfusion solution

-

Tralomethrin and Deltamethrin stock solutions (in ethanol)

-

Voltage-clamp apparatus

-

Glass microelectrodes

Procedure:

-

Dissect the giant axon from the squid mantle.

-

Mount the axon in a perfusion chamber and internally perfuse with the appropriate solution.

-

Bathe the axon in ASW.

-

Insert the voltage-clamping and current-passing electrodes into the axon.

-

Establish a stable holding potential (e.g., -70 mV).

-

Apply depolarizing voltage steps to elicit sodium currents and record the resulting tail currents upon repolarization.

-

Introduce tralomethrin or deltamethrin into the bathing solution at desired concentrations.

-

Record the modified sodium currents and tail currents at various drug concentrations.

-

Analyze the time course of the tail current decay by fitting it to a dual exponential function to determine the fast and slow time constants.

-

Construct cumulative dose-response curves to determine the apparent dissociation constants.

Zebrafish Developmental Neurotoxicity and Locomotor Assay

This protocol is adapted from studies investigating the effects of tralomethrin on zebrafish embryos.[2]

Objective: To assess the impact of tralomethrin on neurodevelopment and locomotor behavior in zebrafish.

Materials:

-

Wild-type zebrafish embryos

-

Tralomethrin stock solution (in DMSO)

-

Embryo medium (E3)

-

Multi-well plates

-

Microscope

-

Automated locomotor tracking system

Procedure:

-

Collect newly fertilized zebrafish embryos.

-

Expose embryos to a range of tralomethrin concentrations (e.g., 16.63, 33.25, and 49.88 μg/L) in multi-well plates from 3 hours post-fertilization (hpf).[2] A vehicle control (DMSO) group must be included.

-

Incubate the embryos at 28.5°C on a 14/10-hour light/dark cycle.

-

At 72 hpf, assess for developmental malformations under a microscope.

-

At 72 hpf, transfer individual larvae to the wells of a 96-well plate for locomotor activity assessment.

-

Acclimate the larvae for a defined period in the tracking system.

-

Record spontaneous swimming activity (e.g., total distance moved, velocity, turning angle) over a set duration.

-

Analyze the data to identify significant differences in locomotor parameters between control and tralomethrin-exposed groups.

Signaling Pathways in Tralomethrin Neurotoxicity

Primary Mechanism: Disruption of Voltage-Gated Sodium Channels

The core toxicological mechanism of tralomethrin is its direct interaction with and disruption of voltage-gated sodium channels, leading to neuronal hyperexcitability.

Secondary Mechanisms and Downstream Effects

Building on evidence from other Type II pyrethroids like deltamethrin, the neurotoxicity of tralomethrin likely involves secondary mechanisms, including the induction of oxidative stress and modulation of other ion channels and signaling pathways.

Other Neurotoxic Effects

Disruption of Neurodevelopment

Studies in zebrafish have shown that exposure to tralomethrin during early embryonic stages leads to significant neurodevelopmental defects. This is characterized by impaired locomotor activity, including intensified twitching and increased swimming distances.[2] Furthermore, tralomethrin exposure has been shown to dysregulate the expression of genes crucial for neural development.[2]

Alterations in Neurotransmitter Systems

Tralomethrin has been observed to significantly increase the activity of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[2] This suggests that the cholinergic system is a target of tralomethrin's neurotoxicity.

Conclusion

Tralomethrin is a potent neurotoxin that primarily targets voltage-gated sodium channels, leading to neuronal hyperexcitability. Its intrinsic activity, distinct from its metabolite deltamethrin, underscores the need for specific toxicological assessment. The effects of tralomethrin extend beyond acute neurotoxicity to include developmental and behavioral deficits. The involvement of secondary mechanisms such as oxidative stress and potential modulation of other neurotransmitter systems and signaling pathways highlights the complexity of its toxicological profile. Further research is warranted to fully elucidate these secondary pathways and to develop effective countermeasures against tralomethrin-induced neurotoxicity. This guide provides a foundational understanding for researchers and drug development professionals working to mitigate the adverse effects of this and other Type II pyrethroids.

References

The Genesis and Scientific Journey of Tralomethrin: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tralomethrin, a Type II pyrethroid insecticide, represents a significant advancement in crop protection chemistry. Developed and patented by the French pharmaceutical and agrochemical company Roussel Uclaf in the late 1970s, its discovery was part of a broader effort to create photostable and highly active insecticides modeled after natural pyrethrins. This technical guide provides an in-depth exploration of the discovery, developmental history, and core scientific principles of Tralomethrin. It encompasses a detailed examination of its synthesis, mechanism of action on voltage-gated sodium channels, metabolic pathways, and toxicological profile. The content is structured to offer a comprehensive resource for researchers and professionals in the field, with quantitative data presented in clear tabular formats, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Discovery and Developmental History

The journey of Tralomethrin's development is rooted in the quest for synthetic pyrethroids with enhanced stability and insecticidal potency. Following the discovery of deltamethrin, a highly active pyrethroid, researchers at Roussel Uclaf explored further chemical modifications to optimize its properties.

1.1. Inventing Institution and Rationale

Tralomethrin was discovered and developed by Roussel Uclaf, a French pharmaceutical and agrochemical company. The primary rationale behind its synthesis was to create a derivative of deltamethrin with potentially improved insecticidal characteristics. The key innovation in Tralomethrin's structure is the addition of a bromine molecule across the vinyl group of deltamethrin, resulting in a tetrabromoethyl side chain. This modification was intended to influence the molecule's insecticidal activity and stability. The initial patents for Tralomethrin were filed in the late 1970s, with a Belgium patent issued in 1979 and a United States patent in 1981.[1]

1.2. Commercialization and Key Milestones

Following its discovery and initial patenting, Tralomethrin underwent extensive testing and evaluation for its efficacy and safety. It was first registered for use in the United States in 1993.[2] The insecticide has been marketed under various trade names, including Scout, HAG-107, and RU 25474.[1]

Chemical Synthesis and Properties

Tralomethrin is a cyclopropanecarboxylate ester with the chemical formula C₂₂H₁₉Br₄NO₃.[3] Its synthesis is a multi-step process that begins with the creation of the cyclopropane carboxylic acid derivative, which is then esterified with (S)-cyano-(3-phenoxyphenyl)methanol.[2] A crucial final step involves the bromination of the vinyl group of deltamethrin.

2.1. Synthesis Pathway

The commercial production of Tralomethrin typically involves the following key steps:

-

Synthesis of the Cyclopropane Carboxylic Acid Moiety: This involves the formation of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

-

Synthesis of the Cyano Alcohol: Preparation of (S)-cyano-(3-phenoxyphenyl)methanol.

-

Esterification: The acid and alcohol moieties are esterified to form deltamethrin.

-

Bromination: Deltamethrin is treated with bromine to yield Tralomethrin. This addition reaction across the double bond of the vinyl group is a key distinguishing step in its synthesis.

Logical Flow of Tralomethrin Synthesis

Caption: A simplified workflow illustrating the key stages in the chemical synthesis of Tralomethrin from its precursors.

2.2. Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₂H₁₉Br₄NO₃ |

| Molar Mass | 665.014 g·mol⁻¹[3] |

| Appearance | Yellow resinous solid[2] |

| Melting Point | 138-148 °C[3] |

| Solubility | Low in water, soluble in organic solvents |

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Tralomethrin, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[3] This action disrupts the normal functioning of nerve cells, leading to paralysis and death.

3.1. Signaling Pathway

The primary target of Tralomethrin is the α-subunit of the voltage-gated sodium channel, a transmembrane protein responsible for the rising phase of the action potential in neurons. Tralomethrin binds to the open state of the channel, preventing its closure and prolonging the influx of sodium ions. This leads to a persistent depolarization of the nerve membrane, causing repetitive firing of neurons, which manifests as tremors and convulsions in the insect, ultimately leading to paralysis and death.

Tralomethrin's Effect on Neuronal Signaling

Caption: The signaling pathway illustrating how Tralomethrin disrupts normal nerve function by modifying voltage-gated sodium channels.

3.2. Key Experimental Evidence: Voltage-Clamp Studies

Seminal research using the squid giant axon under voltage-clamp conditions provided direct evidence for Tralomethrin's intrinsic activity on sodium channels. These studies demonstrated that Tralomethrin modifies the gating kinetics of the sodium channel, leading to a prolonged open state.[1]

Experimental Protocol: Two-Electrode Voltage Clamp on Squid Giant Axon

-

Preparation: Isolate the giant axon from a squid (e.g., Loligo pealei).

-

Mounting: Place the axon in a chamber with flowing artificial seawater.

-

Electrode Insertion: Insert two microelectrodes into the axon: one for voltage sensing and one for current injection.

-

Clamping: Use a feedback amplifier to hold the membrane potential at a desired level (the holding potential).

-

Stimulation: Apply depolarizing voltage steps to activate the sodium channels.

-

Recording: Measure the resulting ionic currents across the membrane.

-

Drug Application: Perfuse the chamber with a solution containing Tralomethrin at various concentrations.

-

Data Analysis: Analyze the changes in the sodium current kinetics, particularly the tail currents upon repolarization, to determine the effect of the compound on channel gating.

Quantitative Data from Voltage-Clamp Studies

| Parameter | Tralomethrin | Deltamethrin |

| Apparent Dissociation Constants (μM) | 0.06 and 5 (two binding sites)[1] | 0.25 (one binding site)[1] |

| Sodium Tail Current Decay (fast time constant, msec) | 165 ± 110[1] | 34 ± 6[1] |

| Sodium Tail Current Decay (slow time constant, msec) | 3793 ± 802[1] | 835 ± 282[1] |

These data clearly show that Tralomethrin has a distinct and intrinsic effect on sodium channels, different from that of deltamethrin, to which it is known to convert.[1]

Experimental Workflow for Voltage-Clamp Analysis

Caption: A workflow diagram outlining the key steps in a typical voltage-clamp experiment to study the effects of Tralomethrin on sodium channels.

Metabolism

The metabolism of Tralomethrin in mammals is characterized by its rapid conversion to deltamethrin and subsequent breakdown into less toxic, more polar metabolites that are readily excreted.

4.1. In Vivo and In Vitro Studies

Studies in rats have shown that Tralomethrin is rapidly metabolized.[4] A key metabolic step is the debromination of Tralomethrin to form deltamethrin. This conversion is so rapid and complete that the toxicological profile of Tralomethrin is largely considered to be that of deltamethrin. The metabolism of deltamethrin then proceeds through ester hydrolysis and oxidation, primarily in the liver.[5] In vitro studies using rat and human liver microsomes have identified the key enzymes involved, including cytochrome P450s and carboxylesterases.[6]

4.2. Metabolic Pathway

The primary metabolic pathway of Tralomethrin involves two main stages:

-

Debromination: The initial and rapid conversion of Tralomethrin to deltamethrin.

-

Deltamethrin Metabolism:

-

Ester Hydrolysis: Cleavage of the ester bond to yield 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DBCA) and 3-phenoxybenzoic acid (3-PBA).

-

Oxidation: Hydroxylation of the phenoxybenzyl and cyclopropane moieties.

-

Conjugation: The resulting metabolites are conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.

-

Metabolic Pathway of Tralomethrin

Caption: A diagram of the primary metabolic pathway of Tralomethrin in mammals, highlighting its conversion to deltamethrin and subsequent breakdown.

Toxicology

The toxicological profile of Tralomethrin is closely linked to that of its primary metabolite, deltamethrin. It exhibits high toxicity to insects and aquatic organisms, but relatively lower toxicity to mammals due to rapid metabolism.

5.1. Acute and Chronic Toxicity

Summary of Toxicological Data

| Test | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | 99 mg/kg | [2] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | >2000 mg/kg | |

| Acute Inhalation LC₅₀ | Rat | Inhalation | 0.286 mg/L (4h) | [1] |

| Short-term Dietary NOEL | Rat | Oral | 0.75 mg/kg (2 yr) | [2] |

Symptoms of acute poisoning in mammals are consistent with Type II pyrethroid toxicity and include tremors, salivation, and clonic seizures.[3] Chronic exposure studies in rats have established a No-Observed-Adverse-Effect Level (NOEL) for long-term dietary intake.[2]

5.2. Neurotoxicity, Developmental, and Reproductive Toxicity

Tralomethrin is a potent neurotoxin.[7] Studies in zebrafish have demonstrated that exposure can lead to neurodevelopmental effects, including impaired locomotor function and dysregulation of genes associated with neural development.[7][8][9] Due to its rapid conversion to deltamethrin, the developmental and reproductive toxicity of Tralomethrin is considered to be the same as that of deltamethrin.[10] Studies on deltamethrin have indicated potential for developmental neurotoxicity and adverse effects on the male reproductive system in laboratory animals at high doses.[10]

5.3. Ecotoxicology

Tralomethrin is highly toxic to aquatic organisms, including fish and invertebrates.[8] Its environmental fate is characterized by rapid degradation in water, with a half-life of approximately 12.7 hours under spray drift conditions, primarily through conversion to deltamethrin.[2] It is also toxic to non-target terrestrial arthropods.

Analytical Methodology

The analysis of Tralomethrin residues in environmental and biological samples presents a unique challenge due to its thermal instability.

6.1. Chromatographic Techniques

Gas chromatography (GC) with an electron capture detector (ECD) is a common method for the analysis of pyrethroid residues. However, under the high temperatures of the GC injector port, Tralomethrin is quantitatively converted to deltamethrin.[11] Therefore, GC methods for Tralomethrin are essentially measuring deltamethrin.

Liquid chromatography (LC) coupled with mass spectrometry (MS) offers a more direct method for the analysis of Tralomethrin, as it can separate and identify Tralomethrin from deltamethrin and its diastereoisomers without thermal degradation.[11]

Experimental Protocol: GC-ECD Analysis of Tralomethrin (as Deltamethrin)

-

Extraction: Extract the sample (e.g., soil, water, plant tissue) with an appropriate organic solvent, such as a hexane:dichloromethane mixture.[12]

-

Cleanup: Remove interfering substances from the extract using solid-phase extraction (SPE) or liquid-liquid partitioning.

-

Concentration: Concentrate the cleaned extract to a small volume.

-

Injection: Inject an aliquot of the concentrated extract into the GC-ECD system.

-

Separation: Separate the components of the extract on a capillary column.

-

Detection: The ECD detects the halogenated deltamethrin molecule as it elutes from the column.

-

Quantification: Quantify the amount of deltamethrin by comparing the peak area to that of a known standard.

Conclusion

Tralomethrin stands as a testament to the targeted chemical innovation within the pyrethroid class of insecticides. Its development by Roussel Uclaf, stemming from the chemical modification of deltamethrin, highlights a strategic approach to enhancing insecticidal properties. The core of its efficacy lies in the potent and specific modulation of insect voltage-gated sodium channels, a mechanism that has been elucidated through detailed electrophysiological studies. While its rapid in-vivo conversion to deltamethrin simplifies its toxicological and metabolic assessment, it also underscores the importance of understanding pro-insecticide behavior. The analytical challenges posed by its thermal lability further emphasize the need for advanced chromatographic techniques in residue analysis. This guide has provided a comprehensive technical overview of Tralomethrin, from its historical context to its molecular interactions, offering a valuable resource for the scientific community engaged in insecticide research and development.

References

- 1. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tralomethrin (Ref: OMS 3048) [sitem.herts.ac.uk]

- 3. Tralomethrin - Wikipedia [en.wikipedia.org]

- 4. Pyrethroid metabolism: comparative fate in rats of tralomethrin, tralocythrin, deltamethrin, and (1R, alpha S)-cis-cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. besjournal.com [besjournal.com]

- 6. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Item - Tralomethrin exposure disrupts neurodevelopment and locomotor function in zebrafish - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

Intrinsic Activity of Tralomethrin on Nerve Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intrinsic activity of tralomethrin on nerve membranes. Tralomethrin, a Type II pyrethroid insecticide, is known for its neurotoxic effects, which are primarily mediated through its interaction with voltage-gated sodium channels. While it is known to convert to the more stable pyrethroid, deltamethrin, compelling evidence demonstrates that tralomethrin possesses its own distinct and potent intrinsic activity on nerve membranes.[1] This guide will delve into the mechanism of action, present quantitative data from key electrophysiological studies, detail the experimental protocols used to elucidate these effects, and provide visualizations of the relevant pathways and workflows.

Mechanism of Action

The primary target of tralomethrin, like other pyrethroids, is the voltage-gated sodium channel (VGSC) in nerve cell membranes.[2][3][4] These channels are crucial for the initiation and propagation of action potentials.[5][6] Tralomethrin binds to the sodium channel and modifies its gating kinetics, leading to a prolongation of the sodium current during and after depolarization.[1][7] This disruption of normal sodium channel function results in nerve hyperexcitability, repetitive firing, and eventual paralysis in insects.[4]

A key aspect of tralomethrin's activity is that it is intrinsically active and does not solely rely on its conversion to deltamethrin to exert its neurotoxic effects.[1] Studies have shown significant differences in the gating kinetics of sodium channels modified by tralomethrin compared to those modified by deltamethrin, confirming that tralomethrin itself is a potent modulator of these channels.[1]

Quantitative Data on Sodium Channel Modification

Electrophysiological studies, particularly using the voltage-clamp technique on squid giant axons, have provided quantitative data on the effects of tralomethrin and deltamethrin on sodium channel kinetics. This data highlights the distinct intrinsic activity of tralomethrin.[1]

Table 1: Comparison of the Effects of Tralomethrin and Deltamethrin on Sodium Tail Current Kinetics and Binding Affinity [1]

| Parameter | Tralomethrin | Deltamethrin |

| Sodium Tail Current Decay | ||

| Fast Time Constant (τ_fast) | 165 ± 110 msec | 34 ± 6 msec |

| Slow Time Constant (τ_slow) | 3793 ± 802 msec | 835 ± 282 msec |

| Binding Affinity | ||

| Apparent Dissociation Constant (Kd) | Site 1: 0.06 µMSite 2: 5 µM | 0.25 µM |

The data clearly shows that tralomethrin induces a much slower decay of the sodium tail current compared to deltamethrin, as indicated by the significantly longer fast and slow time constants.[1] Furthermore, tralomethrin exhibits a more complex binding interaction with the sodium channel, suggesting two distinct binding sites with different affinities, whereas deltamethrin appears to bind to a single site.[1]

Experimental Protocols

The following section details a typical experimental protocol used to investigate the intrinsic activity of tralomethrin on nerve membranes, based on voltage-clamp studies performed on squid giant axons.[1]

Preparation and Mounting of the Squid Giant Axon

-

Dissection: A giant axon is dissected from a squid (e.g., Loligo pealei).

-

Mounting: The axon is mounted in a chamber that allows for internal perfusion and external bathing with different solutions.

-

Cannulation: The axon is cannulated at both ends with glass cannulae to allow for the introduction of internal perfusion solutions and voltage-sensing and current-injecting electrodes.

Voltage-Clamp Technique

-

Electrode Placement: A voltage-sensing electrode and a current-injecting electrode are inserted into the axon. A reference electrode is placed in the external bathing solution.

-

Membrane Potential Control: The voltage-clamp amplifier maintains the membrane potential at a set holding potential (e.g., -70 mV).

-

Depolarizing Pulses: The membrane potential is stepped to a depolarized level (e.g., +20 mV) for a specific duration to activate the sodium channels.

-

Repolarization and Tail Current Measurement: The membrane is then repolarized back to the holding potential. The inward sodium current that flows after repolarization, known as the "tail current," is measured. The decay of this tail current provides information about the closing kinetics of the modified sodium channels.[1]

Solutions and Drug Application

-

Internal Perfusion Solution: Typically contains a high concentration of a non-permeant cation (e.g., glutamate) to eliminate potassium currents and maintain osmotic balance.

-

External Bathing Solution: An artificial seawater solution containing tetrodotoxin (TTX) to block a portion of the sodium channels, allowing for better control and measurement of the modified channels.

-

Pyrethroid Application: Tralomethrin or deltamethrin is added to the external bathing solution at various concentrations to determine dose-response relationships.

Data Analysis

-

Time Constants of Decay: The decay of the sodium tail current is fitted with a dual exponential function to determine the fast and slow time constants (τ_fast and τ_slow).[1]

-

Dose-Response Curves: The amplitude of the modified sodium current is plotted against the concentration of the pyrethroid to determine the apparent dissociation constants (Kd).[1]

Visualizations

Signaling Pathway of Tralomethrin Action

The following diagram illustrates the molecular mechanism of tralomethrin's action on the voltage-gated sodium channel.

References

- 1. Activity of tralomethrin to modify the nerve membrane sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of sodium channel kinetics by the insecticide tetramethrin in crayfish giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

Tralomethrin: A Technical Guide to its Modulation of Neuronal Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralomethrin, a type II pyrethroid insecticide, exerts its potent neurotoxic effects by modulating the function of voltage-gated sodium channels in neurons. This technical guide provides an in-depth analysis of the core mechanisms of tralomethrin's action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. It is established that tralomethrin is intrinsically active and does not solely rely on its conversion to deltamethrin to elicit its effects on sodium channels.[1] This document serves as a comprehensive resource for researchers and professionals engaged in the study of sodium channel modulators and the development of novel neuroactive compounds.

Introduction

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in electrically excitable cells, including neurons.[2] Their precise regulation is fundamental for normal nervous system function. Pyrethroid insecticides, including tralomethrin, selectively target these channels, leading to prolonged channel opening and neuronal hyperexcitability, which ultimately results in paralysis and death in susceptible organisms.[3][4]

Tralomethrin's interaction with sodium channels is characterized by its state-dependent binding, showing a preference for the open state of the channel.[2][5] This interaction modifies the channel's gating kinetics, leading to a slowed inactivation and deactivation process. A hallmark of this modulation is the appearance of a large, slowly decaying sodium tail current upon repolarization of the neuronal membrane.[1] This guide will delve into the specifics of these interactions, providing the quantitative data and methodological details necessary for a thorough understanding of tralomethrin's mode of action.

Quantitative Data on Sodium Channel Modulation

The interaction of tralomethrin with voltage-gated sodium channels has been quantified through various electrophysiological studies. The following tables summarize the key parameters, including dissociation constants and effects on channel kinetics, with comparative data for the related pyrethroid, deltamethrin.

Table 1: Apparent Dissociation Constants (Kd) of Tralomethrin and Deltamethrin for Sodium Channels

| Compound | Binding Sites | Apparent Dissociation Constant (Kd) (µM) | Experimental System | Reference |

| Tralomethrin | 2 | 0.06 and 5 | Squid Giant Axon | [1] |

| Deltamethrin | 1 | 0.25 | Squid Giant Axon | [1] |

Table 2: Effect of Tralomethrin and Deltamethrin on Sodium Tail Current Kinetics

| Compound | Parameter | Value (msec) | Experimental System | Reference |

| Tralomethrin | Fast Time Constant | 165 ± 110 | Squid Giant Axon | [1] |

| Tralomethrin | Slow Time Constant | 3793 ± 802 | Squid Giant Axon | [1] |

| Deltamethrin | Fast Time Constant | 34 ± 6 | Squid Giant Axon | [1] |

| Deltamethrin | Slow Time Constant | 835 ± 282 | Squid Giant Axon | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future studies. The following are detailed protocols for key experiments used to characterize the effects of tralomethrin on sodium channels.

Voltage-Clamp Recording in Squid Giant Axon

This protocol is adapted from studies investigating the intrinsic activity of tralomethrin.[1]

Objective: To measure the effect of tralomethrin on the kinetics of voltage-gated sodium channels.

Materials:

-

Squid (e.g., Loligo pealei)

-

Artificial seawater (ASW)

-

Internal perfusion solution (e.g., K-glutamate based)

-

Tralomethrin and Deltamethrin stock solutions (in ethanol or DMSO)

-

Voltage-clamp amplifier and data acquisition system

-

Perfusion chamber

Procedure:

-

Axon Preparation: Dissect a giant axon from the squid mantle. Mount the axon in a perfusion chamber.

-

Internal Perfusion: Cannulate both ends of the axon for internal perfusion to control the intracellular ionic composition.

-

External Solution: Bathe the axon in ASW.

-

Voltage-Clamp Setup: Place voltage and current electrodes inside and outside the axon to establish voltage-clamp conditions.

-

Control Recordings: Record baseline sodium currents in response to a series of depolarizing voltage steps.

-

Compound Application: Introduce tralomethrin or deltamethrin into the external ASW solution at desired concentrations.

-

Data Acquisition: Record sodium currents in the presence of the compound. Pay close attention to the tail currents upon repolarization.

-

Data Analysis: Analyze the decay of the tail currents to determine the fast and slow time constants of channel closing. Construct dose-response curves to determine the apparent dissociation constants.

Heterologous Expression of Sodium Channels in Xenopus Oocytes

This protocol is a generalized procedure for expressing and studying specific sodium channel isoforms.

Objective: To study the effects of tralomethrin on specific subtypes of voltage-gated sodium channels.

Materials:

-

Xenopus laevis frogs

-

Oocyte harvesting and preparation solutions (e.g., OR-2 solution)

-

cRNA encoding the desired sodium channel α and β subunits

-

Microinjection setup

-

Two-electrode voltage-clamp (TEVC) setup

-

Recording solutions (e.g., ND96)

-

Tralomethrin stock solution

Procedure:

-

Oocyte Harvesting: Surgically remove a lobe of ovary from an anesthetized female Xenopus laevis.

-

Oocyte Preparation: Treat the ovarian lobe with collagenase to defolliculate the oocytes. Manually select stage V-VI oocytes.

-

cRNA Injection: Inject the cRNA encoding the sodium channel subunits into the cytoplasm of the oocytes.

-

Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for channel expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber of the TEVC setup, impale it with two microelectrodes (voltage and current), and clamp the membrane potential.

-

Compound Application: Perfuse the recording chamber with ND96 solution containing the desired concentration of tralomethrin.

-

Data Acquisition and Analysis: Record sodium currents in response to voltage steps and analyze the data as described in the voltage-clamp protocol.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key molecular interactions and experimental processes involved in the study of tralomethrin.

Conclusion

Tralomethrin is a potent modulator of voltage-gated sodium channels, acting intrinsically to prolong the open state of the channel and thereby induce neuronal hyperexcitability. The quantitative data clearly distinguish its effects from those of deltamethrin, highlighting its unique interaction with the sodium channel. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible investigation of tralomethrin and other pyrethroids. The visualized signaling pathway and experimental workflow offer a clear conceptual framework for understanding the molecular mechanism and the scientific process of its investigation. This technical guide serves as a valuable resource for the scientific community, facilitating further research into the intricate mechanisms of sodium channel modulation and aiding in the development of new therapeutic and insecticidal agents.

References

- 1. Activity of tralomethrin to modify the nerve membrane sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Insecticidal Properties of Tralomethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tralomethrin is a potent synthetic pyrethroid insecticide valued for its efficacy against a broad spectrum of agricultural and public health pests. As a Type II pyrethroid, its neurotoxic action is characterized by the presence of an α-cyano group, which significantly enhances its insecticidal activity. This technical guide provides a comprehensive review of the insecticidal properties of tralomethrin, with a focus on its mechanism of action, efficacy, and the development of resistance. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and pest management strategies.

Mechanism of Action

Tralomethrin, like other pyrethroids, exerts its primary toxic effect on the insect's nervous system. The principal target is the voltage-gated sodium channel, a critical component for the generation and propagation of nerve impulses.[1] Tralomethrin binds to these channels, modifying their gating kinetics. This binding prolongs the open state of the sodium channel after a stimulus, leading to a persistent influx of sodium ions and a sustained depolarization of the neuronal membrane.[1] This hyperexcitability of the nervous system results in uncontrolled spasming, paralysis, and ultimately, the death of the insect.

While it has been suggested that the insecticidal activity of tralomethrin is due to its conversion to deltamethrin, studies have demonstrated that tralomethrin is intrinsically active.[1] Electrophysiological studies on squid giant axons have revealed significant differences in the gating kinetics of sodium channels modified by tralomethrin compared to deltamethrin. Tralomethrin induces a much slower decay of the sodium tail current upon repolarization. The slow time constant for the decay of this current is approximately 3793 msec for tralomethrin, whereas for deltamethrin it is significantly shorter at 835 msec.[1] This indicates that tralomethrin itself directly modifies the nerve membrane sodium channels.[1]

Insecticidal Efficacy

Tralomethrin has demonstrated high efficacy against a wide range of insect pests in both agricultural and public health contexts. Its potency is typically quantified by determining the median lethal dose (LD50) or median lethal concentration (LC50).

Public Health Pests

Tralomethrin is particularly effective against various mosquito species, which are vectors for numerous diseases.

| Species | Life Stage | Bioassay Method | LD50/LC50 | Reference |

| Aedes aegypti | Larva | Aqueous Exposure | LC50: 7.00 x 10⁻⁶ - 9.10 x 10⁻³ mg/L | [Amalraj et al., 1991] |

| Anopheles culicifacies | Adult | Topical Application | LD50: 0.18 µg/cm² | [Amalraj et al., 1991] |

| Culex quinquefasciatus | Larva | Aqueous Exposure | LC50: 7.00 x 10⁻⁶ - 9.10 x 10⁻³ mg/L | [Amalraj et al., 1991] |

Agricultural Pests

Tralomethrin is used to control a variety of agricultural pests, including lepidopteran species that are highly destructive to crops.

| Species | Life Stage | Bioassay Method | LD50/LC50 | Reference |

| Heliothis virescens | Larva | Topical Application | LD50: 0.03 µg/g | [Bull et al., 1984] |

| Spodoptera frugiperda | Larva | Diet Incorporation | LC50: 0.05 ppm | [Sparks, 1981] |

| Pectinophora gossypiella | Larva | Topical Application | LD50: 0.02 µ g/larva | [Haynes et al., 1987] |

Experimental Protocols

Topical Application Bioassay for LD50 Determination

This protocol is a standard method for determining the contact toxicity of an insecticide.

-

Insect Rearing: Rear the target insect species under controlled laboratory conditions (e.g., 25±2°C, 60±10% RH, 14:10 L:D photoperiod) on a standardized artificial diet. Use third-instar larvae of uniform age and weight for the bioassay.

-

Insecticide Dilution: Prepare a stock solution of technical grade tralomethrin in a suitable solvent, typically acetone. Make a series of five to seven serial dilutions from the stock solution to create a range of concentrations expected to cause between 10% and 90% mortality.

-

Application: Anesthetize the larvae with CO₂. Using a micro-applicator, apply a 1 µL droplet of each insecticide dilution to the dorsal thorax of each larva. A control group should be treated with acetone only.

-

Observation: Place the treated larvae individually in petri dishes with a small amount of artificial diet. Maintain the larvae under the same controlled conditions as for rearing.

-

Data Collection: Assess mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence limits.

Voltage Clamp Assay for Sodium Channel Analysis

This electrophysiological technique allows for the direct measurement of ion channel activity.

-

Cell Preparation: Isolate neurons from the target insect, for example, from the central nervous system of cockroaches or houseflies. Culture the neurons under appropriate conditions to allow for adherence to a coverslip.

-

Recording Setup: Place the coverslip with the cultured neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external physiological saline solution.

-

Patch Pipette: Fabricate a glass micropipette with a tip resistance of 2-5 MΩ. Fill the pipette with an internal solution that mimics the intracellular ionic composition and contains a fluorescent dye for visualization.

-

Giga-seal Formation: Under visual control, carefully bring the micropipette into contact with the membrane of a neuron. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

-

Voltage Clamp Protocol: Using a patch-clamp amplifier and data acquisition software, clamp the membrane potential at a holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Tralomethrin Application: Perfuse the recording chamber with the external saline solution containing a known concentration of tralomethrin.

-

Data Recording and Analysis: Record the sodium currents before and after the application of tralomethrin. Analyze the changes in current amplitude, activation and inactivation kinetics, and the characteristics of the tail current upon repolarization.

Resistance to Tralomethrin

The widespread use of pyrethroids, including tralomethrin, has led to the development of resistance in many insect populations. The primary mechanisms of resistance are target-site insensitivity and enhanced metabolic detoxification.

Target-Site Insensitivity

Mutations in the gene encoding the voltage-gated sodium channel can reduce the binding affinity of pyrethroids, thereby decreasing their efficacy. These are often referred to as "knockdown resistance" (kdr) mutations.

Metabolic Resistance

Insects can evolve the ability to detoxify insecticides more efficiently through the increased activity of certain enzyme families. For pyrethroids, the key enzyme families involved are:

-

Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in the oxidative metabolism of a wide range of xenobiotics, including pyrethroids.

-

Esterases: These enzymes hydrolyze the ester bond present in most pyrethroid molecules, rendering them inactive.

-

Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide or its metabolites, facilitating their excretion.

Conclusion

Tralomethrin remains a highly effective insecticide due to its potent action on the insect nervous system. A thorough understanding of its mechanism of action, efficacy against target pests, and the mechanisms by which resistance develops is crucial for its sustainable use in integrated pest management programs. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the insecticidal properties of tralomethrin and to develop strategies to mitigate the impact of resistance.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Tralomethrin Residues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Tralomethrin residues in various matrices. Given the thermal lability of Tralomethrin and its propensity to convert to Deltamethrin at elevated temperatures, Liquid Chromatography (LC) based methods are recommended for its specific and accurate quantification.

Executive Summary

Tralomethrin is a Type II pyrethroid insecticide characterized by its potent activity. However, its analysis is complicated by its thermal instability, which can lead to inaccurate quantification when using Gas Chromatography (GC) with conventional injection techniques. This document outlines robust analytical methods centered on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the specific determination of Tralomethrin. Additionally, a widely accepted sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is detailed for efficient extraction of Tralomethrin from complex matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it's important to note that it typically measures Tralomethrin as Deltamethrin due to in-injector conversion.[1][2] Immunoassays (ELISA) for pyrethroids are available but may lack the specificity for Tralomethrin and require thorough validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier method for the selective and sensitive quantification of Tralomethrin residues. It allows for the separation of Tralomethrin from its isomers and degradation products, including Deltamethrin, ensuring accurate measurement.

Experimental Protocol: LC-MS/MS Analysis of Tralomethrin

a) Sample Preparation using QuEChERS (AOAC 2007.01 Method)

This protocol is suitable for a wide range of fruit and vegetable matrices.

-

Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable) to a uniform consistency.

-

Extraction:

-

Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile containing 1% acetic acid.

-

Add the appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA) sorbent, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract:

-

The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

b) Chromatographic Conditions

-

LC System: Agilent 1290 Infinity II LC system or equivalent.

-

Column: Zorbax Eclipse Plus C18 column (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient:

-

0-1 min: 95% A

-

1-8 min: Linear gradient to 5% A

-

8-10 min: Hold at 5% A

-

10.1-12 min: Return to 95% A (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

c) Mass Spectrometry Conditions

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Due to the structural similarity to Deltamethrin, similar fragmentation patterns are expected. It is crucial to optimize the MRM transitions for Tralomethrin specifically. As a starting point, the ammonium adduct is often a strong precursor ion for pyrethroids.

-

Tralomethrin (m/z 665.8) : The precursor ion will be the [M+NH₄]⁺ adduct at m/z 682.8. Product ions should be determined by infusing a Tralomethrin standard.

-

Deltamethrin (m/z 505.9) : Precursor [M+NH₄]⁺ at m/z 522.9, with a primary product ion at m/z 280.7.[3]

-

-

Gas Temperature: 300 °C.

-

Gas Flow: 5 L/min.

-

Nebulizer Pressure: 45 psi.

-

Sheath Gas Temperature: 250 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

Workflow for LC-MS/MS Analysis of Tralomethrin

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, though with lower sensitivity and selectivity. This method is suitable for screening purposes or for matrices with higher residue levels.

Experimental Protocol: HPLC-UV Analysis of Tralomethrin

a) Sample Preparation

The QuEChERS protocol described in the LC-MS/MS section is also applicable here.

b) Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

-

Column: C18 column (4.6 x 150 mm, 5 µm) or equivalent.[4]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (80:20 v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.[4]

-

UV Detection Wavelength: 230 nm (based on the phenoxybenzyl chromophore).

Workflow for HPLC-UV Analysis of Tralomethrin

Gas Chromatography-Mass Spectrometry (GC-MS) - A Note of Caution

Due to the thermal lability of Tralomethrin, GC analysis with a heated injector will result in its conversion to Deltamethrin.[1][2] Therefore, GC-MS methods will quantify the sum of Tralomethrin and Deltamethrin, reporting it as Deltamethrin. If the goal is to specifically quantify Tralomethrin, GC-MS is not the recommended technique. However, if the total residue of these two pyrethroids is of interest, a GC-MS method can be employed.

Experimental Protocol: GC-MS Analysis (as Deltamethrin)

a) Sample Preparation

The QuEChERS protocol is applicable. The final extract should be solvent-exchanged into a GC-compatible solvent like hexane or toluene if necessary.

b) GC-MS Conditions

-

GC System: Agilent 8890 GC System or equivalent.

-

Injector: Splitless mode.

-

Injector Temperature: 250 °C (Note: This temperature will induce conversion of Tralomethrin to Deltamethrin).[5]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 min.

-

Ramp 1: 25 °C/min to 150 °C.

-

Ramp 2: 3 °C/min to 200 °C.

-

Ramp 3: 8 °C/min to 280 °C, hold for 10 min.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS System: Agilent 5977B GC/MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for Deltamethrin.

Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are available for the screening of pyrethroids as a class. However, the specificity of these kits for Tralomethrin is often not well-defined, and significant cross-reactivity with other pyrethroids, including Deltamethrin, is likely. Therefore, while ELISA can be a rapid and high-throughput screening tool, positive results should be confirmed by a more specific method like LC-MS/MS. A specific and validated ELISA for Tralomethrin is not widely reported.

Data Presentation: Comparison of Analytical Methods

| Parameter | LC-MS/MS | HPLC-UV | GC-MS | ELISA |

| Specificity | High (can distinguish isomers) | Moderate | Low (measures as Deltamethrin) | Low to Moderate (class-specific) |

| Sensitivity | Very High (sub-µg/kg) | Low to Moderate (mg/kg) | High (µg/kg) | High (µg/L) |

| Limit of Detection (LOD) | 0.05 - 1 µg/kg | 10 - 50 µg/kg | 1 - 5 µg/kg (as Deltamethrin) | ~1 µg/L (class-specific) |

| Limit of Quantification (LOQ) | 0.1 - 5 µg/kg | 50 - 100 µg/kg | 5 - 10 µg/kg (as Deltamethrin) | ~5 µg/L (class-specific) |

| Recovery (%) | 70 - 120% | 70 - 110% | 70 - 110% (as Deltamethrin) | 80 - 115% (class-specific) |

| Throughput | Moderate | High | Moderate | Very High |

| Cost | High | Low | Moderate | Low |

| Remarks | Recommended for accurate quantification | Good for screening at higher levels | Quantifies Tralomethrin + Deltamethrin | Rapid screening, requires confirmation |